2-Amino-1-(4-methoxy-phenyl)-ethanone oxime
Description
Contextualization of Oxime Derivatives in Modern Organic Synthesis and Medicinal Chemistry
Oximes, characterized by the RR'C=NOH functional group, are a cornerstone of modern chemical science due to their versatile reactivity and wide-ranging biological applications. nih.govencyclopedia.pub In medicinal chemistry, these nitrogen-containing motifs are acclaimed for a diverse pharmacological profile that includes antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities. nih.govencyclopedia.pub
A primary application of oximes is in the treatment of organophosphate (OP) poisoning. nih.gov Compounds such as pralidoxime, an FDA-approved drug, function by reactivating the enzyme acetylcholinesterase, which is inhibited by nerve agents. nih.govsemanticscholar.orgnih.gov Beyond their role as antidotes, oxime functionalities are integral to a number of FDA-approved therapeutics. semanticscholar.org Notably, several cephalosporin-based β-lactam antibiotics, including cefuroxime (B34974) and ceftizoxime, incorporate an oxime moiety, which contributes to their improved efficacy and broad-spectrum antimicrobial activity. nih.govnih.gov
In the realm of organic synthesis, oximes are highly valued intermediates. encyclopedia.pub They are readily synthesized from the condensation of aldehydes or ketones with hydroxylamine (B1172632). wikipedia.org Their synthetic utility is demonstrated by their facile conversion into other important functional groups like nitriles, amines, and nitro compounds. nih.govencyclopedia.pub Furthermore, oximes serve as effective protecting groups for carbonyl compounds and are key substrates in the Beckmann rearrangement, a critical industrial reaction for the synthesis of amides and lactams. nih.govwikipedia.org More recently, the chemistry of oxime radicals has been explored for the formation of new carbon-oxygen and carbon-nitrogen bonds in complex molecules. nih.gov
Significance of the 2-Amino-1-(4-methoxy-phenyl)-ethanone Oxime Scaffold as a Research Focus
The this compound scaffold is gaining attention due to the combination of its constituent chemical features: an oxime, an amino group, and a methoxy-substituted phenyl ring. The β-aminoketone portion of the molecule is a privileged structure found in numerous natural products and pharmaceuticals, including drugs for vasodilation and diabetes. nih.govresearchgate.net The oxime group itself is a versatile pharmacophore, capable of acting as both a hydrogen bond donor and acceptor, which allows for diverse interactions with biological targets. nih.govnih.gov
The introduction of an oxime group into a molecule can significantly enhance its biological activity compared to the parent carbonyl compound. nih.gov Research into scaffolds that combine amino and oxime functionalities has yielded compounds with significant therapeutic potential. While direct research on this compound is still emerging, studies on closely related structures underscore the importance of this chemical class. These related compounds serve as valuable proxies, highlighting the potential applications and rationale for focusing on this specific scaffold.
The table below summarizes key research findings on structurally related aminoketone oxime derivatives, demonstrating the therapeutic areas where such scaffolds are showing promise.
The collective findings from these related areas of research strongly suggest that the this compound scaffold is a promising platform for the development of new chemical entities in medicinal chemistry and a versatile intermediate for organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
N-[2-amino-1-(4-methoxyphenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)9(6-10)11-12/h2-5,12H,6,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRTTYOMBHRGIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NO)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001253830 | |
| Record name | Ethanone, 2-amino-1-(4-methoxyphenyl)-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001253830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82585-39-5 | |
| Record name | Ethanone, 2-amino-1-(4-methoxyphenyl)-, oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82585-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-amino-1-(4-methoxyphenyl)-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001253830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Preparation of 2 Amino 1 4 Methoxy Phenyl Ethanone Oxime
Established Synthetic Routes to 2-Amino-1-(4-methoxy-phenyl)-ethanone Oxime
The synthesis of the target compound is typically achieved through a multi-step process, beginning with readily available precursors and employing classical organic reactions.
Precursor Preparation Strategies Involving 4-Methoxyacetophenone
The foundational precursor for the synthesis is 4-methoxyacetophenone. One common strategy involves the α-halogenation of 4-methoxyacetophenone to introduce a leaving group at the α-position, facilitating subsequent nucleophilic substitution. For instance, α-bromination can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent.
Another approach involves the synthesis of 2-chloro-1-(4-methoxyphenyl)-ethanone from anisole (B1667542) and chloroacetyl chloride via a Friedel-Crafts acylation reaction. google.com This intermediate can then be converted to the corresponding amino ketone. A further method describes the synthesis of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt by reacting phenol (B47542) with a mineral acid salt of aminoacetonitrile (B1212223) using ethylene (B1197577) dichloride as a solvent and introducing dried hydrogen chloride gas. google.com This aminoketone can then be methylated to yield the methoxy (B1213986) derivative.
Oxime Formation Reactions via Hydroxylamine (B1172632) Hydrochloride
The conversion of the carbonyl group in an appropriate ketone precursor to an oxime is a crucial step. This is most commonly achieved through a condensation reaction with hydroxylamine, typically in the form of its hydrochloride salt (NH₂OH·HCl). nih.gov The reaction is generally carried out in the presence of a base to neutralize the liberated HCl and free the hydroxylamine nucleophile.
The reaction of a ketone with hydroxylamine hydrochloride can be performed under various conditions. A general procedure involves dissolving the ketone and hydroxylamine hydrochloride in a mixture of ethanol (B145695) and water, followed by the addition of a base such as sodium hydroxide (B78521). nih.gov The mixture is then heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). nih.gov
The oximation of various substituted acetophenones has been successfully demonstrated. For example, five different acetophenone (B1666503) oximes were synthesized by refluxing the respective acetophenone derivative with a solution of hydroxylamine hydrochloride in the presence of potassium hydroxide, yielding the products in moderate to good yields.
A solvent-free approach using grindstone chemistry has also been reported for the synthesis of oximes. nih.gov In this method, the ketone, hydroxylamine hydrochloride, and a catalyst like Bi₂O₃ are ground together in a mortar and pestle. nih.gov This environmentally friendly method often results in excellent yields and short reaction times. nih.gov
| Precursor Ketone | Reagents | Conditions | Yield |
| 4-Methoxyacetophenone | NH₂OH·HCl, NaOH | EtOH/H₂O, Reflux | Moderate to Good |
| Aromatic Ketones | NH₂OH·HCl, Bi₂O₃ | Solvent-free, Grinding | 60-98% |
| Benzaldehyde | NH₂OH·HCl, H₂C₂O₄ | CH₃CN, Reflux | 95% |
| Acetophenone | NH₂OH·HCl, H₂C₂O₄ | CH₃CN, Reflux | 95% |
Reductive Amination Pathways for Intermediate Amines
Reductive amination is a versatile method for the formation of amines from carbonyl compounds. wikipedia.org This process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com This pathway can be envisioned for the introduction of the amino group in the synthesis of this compound.
Starting from an α-keto oxime precursor, a direct reductive amination could potentially be employed. The reaction would involve the carbonyl group reacting with an ammonia (B1221849) source to form an imine, which is then selectively reduced. Common reducing agents for reductive amination include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. wikipedia.orgmasterorganicchemistry.com The choice of reducing agent is critical to avoid the reduction of the oxime functionality.
Alternatively, an α-azido ketone intermediate could be synthesized from an α-halo ketone precursor via nucleophilic substitution with sodium azide (B81097). The azide can then be reduced to the primary amine using reagents like triphenylphosphine (B44618) (Staudinger reaction) or catalytic hydrogenation.
Optimization of Reaction Conditions for Enhanced Yield and Reproducibility
The efficiency and reproducibility of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of solvent, catalyst, temperature, and reaction time.
For the oximation step, the choice of base and solvent can significantly impact the reaction rate and yield. While traditional methods often employ pyridine (B92270) in ethanol, greener alternatives are being explored. A study on the synthesis of acetophenone oximes utilized potassium hydroxide in ethanol. Another investigation into the oximation of aldehydes and ketones found that using oxalic acid as a catalyst in acetonitrile (B52724) under reflux conditions provided excellent yields. orientjchem.org
Solvent-free methods, such as grinding with a catalyst, have shown remarkable efficiency. nih.gov For instance, the use of Bi₂O₃ as a catalyst in a solvent-free grindstone method for oxime synthesis demonstrated high yields in very short reaction times. nih.gov Optimization of catalyst loading is also crucial; in one study, the optimal loading of Bi₂O₃ was found to be 60 mol% with respect to the substrate. nih.gov
Mechanochemical approaches, where reactants are mixed in a pestle and mortar, can also lead to high yields in short reaction times, as demonstrated in the synthesis of other organic compounds.
| Parameter | Variation | Effect on Yield/Reproducibility |
| Solvent | Ethanol, Acetonitrile, Solvent-free | Can significantly impact reaction rate and ease of purification. Solvent-free methods are often more efficient and environmentally friendly. |
| Catalyst | Oxalic acid, Bi₂O₃ | The choice of catalyst can dramatically reduce reaction times and improve yields. |
| Base | NaOH, KOH, Pyridine | A base is typically required to liberate the free hydroxylamine. The choice can affect reaction kinetics. |
| Temperature | Room Temperature, Reflux | Higher temperatures generally increase the reaction rate but may lead to side products. |
| Method | Conventional heating, Grinding | Mechanochemical methods like grinding can offer faster reactions and higher yields compared to conventional solution-phase reactions. |
Chemoenzymatic Synthesis and Biocatalytic Approaches to Oximes
In recent years, chemoenzymatic and biocatalytic methods have emerged as powerful tools in organic synthesis, offering high selectivity and mild reaction conditions.
Lipases are a class of enzymes that have been successfully employed in the synthesis of oxime esters. cdnsciencepub.com These enzymes can catalyze the acylation of oximes in organic media, a reaction that can be used for kinetic resolution of racemic oximes. cdnsciencepub.com For example, lipase (B570770) PS has been used for the kinetic resolution of butyrylated oximes in the presence of n-butanol, yielding enantiomerically enriched oximes and residual oxime esters. cdnsciencepub.com Oxime acetates and acrylates have been established as effective irreversible acyl transfer agents for lipase-catalyzed transesterification in organic media. rsc.org
The direct biocatalytic synthesis of oximes from ketones is also an area of active research. Oxygenating biocatalysts, such as cytochrome P450s and flavin-dependent monooxygenases, are capable of catalyzing the oxidation of a wide range of substrates. nih.gov While direct oximation using these enzymes is not a common transformation, metabolic pathways have shown the N-hydroxylation of acetophenone imines to form isomeric oximes in various mammalian species. nih.gov This suggests the potential for developing biocatalytic systems for the direct conversion of imines or related precursors to oximes.
The dearomatizing dihydroxylation of aromatic molecules by arene dioxygenase enzymes provides versatile chiral building blocks for synthesis, indicating the potential for enzymatic modification of the aromatic ring of precursors like 4-methoxyacetophenone. rsc.org
| Biocatalytic Approach | Enzyme Class | Application |
| Kinetic Resolution | Lipases | Enantioselective acylation of racemic oximes to produce enantiomerically enriched compounds. |
| Acyl Transfer | Lipases | Use of oxime esters as acyl donors in transesterification reactions. |
| N-Hydroxylation | Cytochrome P450s (in vivo) | Metabolic conversion of imines to oximes, suggesting potential for engineered biocatalysts. |
| Dihydroxylation | Arene Dioxygenases | Potential for selective modification of the aromatic ring of precursors. |
Structural Elucidation and Stereochemical Investigations of 2 Amino 1 4 Methoxy Phenyl Ethanone Oxime
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric Forms and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule and for investigating dynamic processes such as tautomerism and stereoisomerism. Acetophenone (B1666503) oximes can exist as two geometric isomers, (E) and (Z), due to restricted rotation around the C=N double bond. nih.gov The relative orientation of the hydroxyl group to the substituted phenyl ring defines these isomers.
In the case of acetophenone oxime, ¹H NMR spectroscopy has been used to identify and quantify the ratio of E/Z isomers in solution. arpgweb.commisuratau.edu.ly For the major isomer of acetophenone oxime, the hydroxyl proton typically appears as a singlet at around 11.24 ppm in DMSO-d₆, while the aromatic protons resonate between 7.32 and 7.65 ppm, and the methyl protons give a singlet at approximately 2.15 ppm. arpgweb.com The minor isomer shows distinct chemical shifts for its corresponding protons. arpgweb.commisuratau.edu.ly
For 2-Amino-1-(4-methoxy-phenyl)-ethanone oxime, the presence of the amino and methoxy (B1213986) groups would influence the chemical shifts of the aromatic protons. The methoxy group (-OCH₃) is an electron-donating group and would likely cause an upfield shift of the aromatic protons, particularly those in the ortho and para positions relative to it. The amino group (-NH₂) at the alpha position to the oxime would also affect the electronic environment.
Furthermore, the existence of tautomeric forms, such as the oxime-nitrone tautomerism, can be investigated using NMR. While oximes are generally more stable than their corresponding nitroso isomers, computational studies suggest that the nitrone tautomer can participate in reactions. rsc.orgresearchgate.netrsc.org The equilibrium between these forms is influenced by factors like solvent and substituents. rsc.org In the case of amino-substituted oximes, intramolecular hydrogen bonding between the amino group and the oxime nitrogen or oxygen could influence the tautomeric equilibrium and the preferred stereoisomer. rsc.org
Table 1: Representative ¹H NMR Data for Acetophenone Oxime Analogues
| Compound | Solvent | Proton | Chemical Shift (ppm) |
| (E)-Acetophenone oxime rsc.org | CDCl₃ | -OH | broad s |
| Aromatic-H | 7.20-7.80 (m) | ||
| -CH₃ | 2.30 (s) | ||
| 4-Hydroxyacetophenone oxime arpgweb.com | DMSO-d₆ | -OH (oxime) | 10.86 (s) |
| -OH (phenolic) | 9.67 (s) | ||
| Aromatic-H | 6.75 (d), 7.45 (d) | ||
| -CH₃ | 2.07 (s) | ||
| (E)-4-Methoxybenzaldehyde oxime rsc.org | CDCl₃ | =CH | 8.11 (s) |
| Aromatic-H | 6.91 (d), 7.52 (d) | ||
| -OCH₃ | 3.84 (s) |
Note: This table presents data from analogue compounds to infer the expected spectral characteristics of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an effective technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of an oxime typically shows characteristic absorption bands for the O-H, C=N, and N-O bonds.
For simple oximes, a broad O-H stretching band is observed in the region of 3150-3300 cm⁻¹. cdnsciencepub.com The C=N stretching vibration usually appears around 1640 cm⁻¹, and the N-O stretching band is found in the 930-990 cm⁻¹ region. cdnsciencepub.com In the case of α-amino oximes, the presence of the amino group introduces additional N-H stretching vibrations, typically seen as one or two bands in the 3300-3500 cm⁻¹ range.
The IR spectrum of this compound would be expected to exhibit these characteristic bands. The presence of a dimethylamino group in some α-ketooximes has been shown to cause significant shifts in the hydroxyl, carbonyl, and N-O frequencies, which was interpreted in terms of a zwitterionic structure. cdnsciencepub.com While the target compound has a primary amino group, the possibility of strong hydrogen bonding or zwitterion formation, influenced by the amino and methoxy substituents, could lead to notable changes in the IR spectrum. For instance, the O-H stretching band might be broadened and shifted to lower wavenumbers due to hydrogen bonding.
Table 2: Characteristic IR Absorption Frequencies for Oxime Analogues
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| (E)-Acetophenone oxime rsc.org | O-H stretch | 3249 |
| C=N stretch | 1449 | |
| N-O stretch | 925 | |
| Acetophenone oxime arpgweb.com | O-H stretch | 3212 |
| C=N stretch | 1497 | |
| 4-Aminoacetophenone nist.gov | N-H stretch | ~3300-3400 |
| C=O stretch | ~1650 | |
| (E)-4-Methoxybenzaldehyde oxime rsc.org | O-H stretch | 3353 |
| C=N stretch | 1606 | |
| N-O stretch | 956 |
Note: This table provides data from analogue compounds to predict the key IR absorption bands for this compound.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of a compound. The fragmentation pattern observed in the mass spectrum gives valuable information about the molecular structure.
For this compound (C₉H₁₂N₂O₂), the expected exact mass can be calculated. Upon ionization, the molecular ion will undergo fragmentation, and the resulting fragments can help to confirm the structure. Common fragmentation pathways for aromatic compounds include cleavage of bonds benzylic to the aromatic ring. For oximes, the McLafferty rearrangement is a known fragmentation reaction for odd-electron positive ions. nih.gov
The fragmentation of amines is characterized by alpha-cleavage, leading to the formation of a stable iminium ion. libretexts.org Aromatic ketones typically show a strong molecular ion peak and fragmentation adjacent to the carbonyl group. whitman.edu Therefore, the mass spectrum of this compound would likely show a prominent molecular ion peak. Key fragmentation patterns could involve the loss of the amino group, the methoxy group, or cleavage of the C-C bond between the carbonyl and the amino-substituted carbon. The presence of the aromatic ring would lead to characteristic fragments such as the tropylium (B1234903) ion (m/z 91) or substituted derivatives thereof.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and the conformation of the molecule.
Single-Crystal X-ray Diffraction Analysis of this compound and its Analogues
Single-crystal X-ray diffraction analysis would provide an unambiguous determination of the solid-state structure of this compound, including the stereochemistry at the C=N bond. The crystal structure of the closely related compound, (E)-1-(4-Aminophenyl)ethanone oxime, has been reported. rsc.org In this structure, the oxime group is oriented at a dihedral angle of 5.58(3)° with respect to the benzene (B151609) ring. This near-planar conformation is likely stabilized by intermolecular interactions.
The analysis of analogues provides insight into the expected structural parameters. For instance, in various substituted acetophenone oxime derivatives, the bond lengths and angles are generally within normal ranges. The planarity of the molecule and the orientation of the substituents can be influenced by the electronic nature of the substituents and the packing forces in the crystal lattice.
Analysis of Intermolecular and Intramolecular Interactions, Including Hydrogen Bonding Networks
The solid-state structure of a molecule is significantly influenced by non-covalent interactions, particularly hydrogen bonding. The oxime moiety can act as both a hydrogen bond donor (via the -OH group) and an acceptor (via the nitrogen and oxygen atoms). rsc.org The amino group is also a potent hydrogen bond donor.
In the crystal structure of (E)-1-(4-Aminophenyl)ethanone oxime, intermolecular O-H···N and N-H···O hydrogen bonds link the molecules to form a three-dimensional network. rsc.org This extensive hydrogen bonding network is crucial for the stabilization of the crystal structure.
For this compound, a rich network of intermolecular and potentially intramolecular hydrogen bonds is expected. The amino group and the oxime hydroxyl group can act as hydrogen bond donors, while the oxime nitrogen, the oxime oxygen, and the methoxy oxygen can act as acceptors. These interactions would play a dominant role in the crystal packing and could influence the conformation of the molecule in the solid state. Intramolecular hydrogen bonding between the α-amino group and the oxime functionality is also a possibility, which could stabilize a particular conformation. Hirshfeld surface analysis is a useful tool to visualize and quantify these intermolecular contacts in the crystal structure.
Conformational Analysis and Dihedral Angle Investigations in Crystal Structures
In crystal structures of similar compounds, the orientation of the oxime group relative to the phenyl ring is a key conformational feature. For instance, in the closely related molecule (E)-1-(4-Aminophenyl)ethanone oxime, the oxime group is oriented at a dihedral angle of 5.58 (3)° with respect to the benzene ring. nih.govresearchgate.net This near-coplanar arrangement suggests a degree of electronic conjugation between the oxime moiety and the aromatic system.
Further analysis of related structures, such as (Z)-1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone oxime, reveals a more twisted conformation, with the S—C—C=N torsion angle being -88.95 (13)°. researchgate.net In this case, the molecule adopts a twisted U-shaped conformation where the two aromatic rings have a significant dihedral angle between them. researchgate.net These investigations highlight how different substituents can influence the molecular conformation, affecting intermolecular interactions and crystal packing. While specific dihedral angles for this compound are not detailed in the provided data, analysis of analogous structures provides a framework for understanding its likely conformational properties.
Table 1: Representative Dihedral and Torsion Angles in Related Oxime Crystal Structures
| Compound | Parameter | Angle (°) | Reference |
|---|---|---|---|
| (E)-1-(4-Aminophenyl)ethanone oxime | Dihedral Angle (Oxime group vs. Benzene ring) | 5.58 (3) | nih.govresearchgate.net |
| (Z)-1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone oxime | S—C—C=N Torsion Angle | -88.95 (13) | researchgate.net |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, oxygen) in a pure sample. This experimental data is then compared against the theoretical percentages calculated from the compound's proposed molecular formula. A close correlation between the experimental and theoretical values serves to validate the empirical formula and confirm the purity of the synthesized compound.
The molecular formula for this compound is C9H12N2O2. chemwhat.com Based on this formula, the theoretical elemental composition can be calculated. The molecular weight of the compound is approximately 180.20 g/mol . chemwhat.com The validation of its empirical formula is achieved by ensuring that the experimentally determined percentages of carbon, hydrogen, nitrogen, and oxygen align with the calculated theoretical values presented in the table below.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 9 | 108.099 | 59.99% |
| Hydrogen | H | 1.008 | 12 | 12.096 | 6.71% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 15.55% |
| Oxygen | O | 15.999 | 2 | 31.998 | 17.75% |
Studies on E/Z Isomerism and Oxime-Keto Tautomerism
The structure of oximes presents possibilities for different types of isomerism, most notably geometric isomerism around the carbon-nitrogen double bond (C=N).
E/Z Isomerism: Due to the restricted rotation around the C=N double bond, oximes can exist as two distinct geometric stereoisomers, designated as E (from the German entgegen, meaning opposite) and Z (from the German zusammen, meaning together). wikipedia.orgadichemistry.com The designation depends on the relative positions of the hydroxyl (-OH) group and the higher-priority substituent attached to the carbon atom of the double bond.
In the Z-isomer , the hydroxyl group and the higher-priority group on the carbon are on the same side of the double bond.
In the E-isomer , the hydroxyl group and the higher-priority group on the carbon are on opposite sides of the double bond.
For this compound, the two groups attached to the imine carbon are the 4-methoxyphenyl (B3050149) group and the aminomethyl (-CH2NH2) group. According to Cahn-Ingold-Prelog priority rules, the 4-methoxyphenyl group has higher priority than the aminomethyl group. Therefore, the E/Z isomers are determined by the position of the -OH group relative to the 4-methoxyphenyl group.
The synthesis of oximes often results in a mixture of both E and Z isomers, which may require separation by techniques like column chromatography. researchgate.net Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are instrumental in assigning the specific configuration of the isomers. uv.mx For example, the crystal structure of a derivative, (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, confirmed the C=N double bond exists in the E configuration. nih.gov
Oxime-Keto Tautomerism: Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. While keto-enol tautomerism is common in carbonyl compounds, oximes can theoretically undergo a similar process, known as oxime-nitroso tautomerism. In this equilibrium, the oxime form can convert to its tautomeric nitrosoalkane form. However, for most oximes, the equilibrium lies heavily in favor of the more stable oxime form. The primary and most studied form of isomerism in compounds like this compound is the geometric E/Z isomerism.
Chemical Reactivity and Synthetic Transformations of 2 Amino 1 4 Methoxy Phenyl Ethanone Oxime
Reactions of the Oxime Functional Group
The oxime group (C=N-OH) is a versatile functional group known for its ability to undergo a variety of transformations, including derivatization of the hydroxyl group, reduction to amines, and hydrolysis to regenerate the parent carbonyl compound.
The hydroxyl group of the oxime is nucleophilic and can be readily converted into corresponding ethers and esters. These derivatives are significant as they can possess unique biological activities and serve as intermediates for further chemical synthesis. nih.gov
Oxime Esters: The esterification of oximes is a common transformation, typically achieved by reacting the oxime with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. arpgweb.com For instance, the reaction of 2-Amino-1-(4-methoxy-phenyl)-ethanone oxime with an acyl chloride (R-COCl) or anhydride ((RCO)₂O) would yield the corresponding O-acyl oxime ester. These reactions are often carried out under mild conditions. arpgweb.com A mixed anhydride method can also be employed for this purpose. nih.gov Visible-light-mediated three-component reactions have also been developed for the efficient synthesis of various oxime esters under mild conditions. utc.edu
Oxime Ethers: O-alkylation of the oxime group leads to the formation of oxime ethers. This can be accomplished through nucleophilic substitution reactions where the oxime, often deprotonated by a base, reacts with an alkylating agent like an alkyl halide (R-X). acs.org Other methods include palladium-catalyzed O-arylation to form aryl ethers and reactions with alcohols under Mitsunobu-type conditions using reagents like triphenylphosphine (B44618). organic-chemistry.org
Table 1: Synthesis of Oxime Ethers and Esters
| Derivative Type | Reagent Class | Typical Conditions | Product |
|---|---|---|---|
| Oxime Ester | Acid Chloride (R-COCl) | Base (e.g., Triethylamine), Chloroform, 0°C to RT | O-Acyl Oxime Ester |
| Oxime Ester | Acid Anhydride ((RCO)₂O) | Base (e.g., Pyridine) | O-Acyl Oxime Ester |
| Oxime Ether | Alkyl Halide (R-X) | Base (e.g., K₂CO₃), Solvent (e.g., CH₂Cl₂) | O-Alkyl Oxime Ether |
| Oxime Ether | Alcohol (R-OH) | PPh₃, CCl₄, DBU, Acetonitrile (B52724) | O-Alkyl Oxime Ether |
The reduction of the oxime functionality is a key transformation that typically yields primary amines. The carbon-nitrogen double bond (C=N) is susceptible to reduction by various reagents.
The conversion of ketoximes to primary amines is a well-established synthetic route. utc.edu Common reducing agents include metal hydrides like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is another effective method, employing catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. A notable method is catalytic transfer hydrogenation, which uses a hydrogen donor like 2-propanol in conjunction with a Raney Nickel catalyst. utc.edusemanticscholar.org This approach avoids the need for high-pressure hydrogen gas. utc.edu In some cases, the reduction proceeds through an imine intermediate which is then further reduced to the amine. utc.edu Biocatalytic methods using ene-reductases have also been reported for the reduction of oximes to amines. nih.gov
While the primary product of oxime reduction is the corresponding amine, the formation of amino alcohols from this compound would involve the reduction of both the oxime and the carbonyl group of its precursor. Direct reduction of the oxime N-O bond to an N-H bond while simultaneously reducing the C=N bond to a C-H and N-H bond to yield an alcohol is not a standard single-step transformation.
Table 2: Reduction of Oximes to Primary Amines
| Method | Reagent/Catalyst | Conditions | Major Product |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol (B145695), HCl | Primary Amine |
| Transfer Hydrogenation | Raney Nickel, 2-propanol | Reflux | Primary Amine |
| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | THF | Primary Amine |
| Biocatalytic Reduction | Ene-reductase (ER) | Buffer, Glucose | Primary Amine |
Oximes can be viewed as protecting groups for aldehydes and ketones, as they are generally stable but can be cleaved to regenerate the parent carbonyl compound when desired. This deprotection, or hydrolysis, can be carried out under various conditions.
Numerous methods exist for converting oximes back to their carbonyl forms, often categorized as hydrolytic, oxidative, or reductive. nih.gov
Hydrolytic Methods: While oximes are relatively resistant to simple hydrolysis, cleavage can be promoted by reagents such as sodium bisulfite.
Oxidative Cleavage: Reagents like Dess-Martin Periodinane (DMP) can oxidatively deoximate oximes under mild conditions. organic-chemistry.org A modern approach involves the use of photoexcited nitroarenes, which allows for a mild and functional group-tolerant conversion of oxime ethers to ketones. researchgate.netrsc.org
Reductive Cleavage: A reductive protocol using iron powder in the presence of catalytic trimethylsilyl (B98337) chloride and acetic acid has been shown to convert O-acyl oximes to ketones via an intermediate imine which is readily hydrolyzed upon aqueous workup. nih.gov
Other Methods: Hypervalent iodine reagents, such as Koser's reagent, can also facilitate the hydrolysis of ketoximes to ketones in high yields at room temperature. organic-chemistry.orgorganic-chemistry.org
Reactions of the Amino Group
The primary amino group (-NH₂) in this compound is a nucleophilic site, making it susceptible to reactions with a wide range of electrophiles. This allows for extensive derivatization and structural modification.
As a primary amine, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. It can readily participate in nucleophilic substitution reactions with various electrophiles, most commonly alkyl halides, to form secondary and tertiary amines.
In a typical N-alkylation reaction, the amino group attacks the electrophilic carbon of an alkyl halide (R-X), displacing the halide and forming a new carbon-nitrogen bond. The initial product is a secondary amine, which can potentially undergo further alkylation to yield a tertiary amine or even a quaternary ammonium (B1175870) salt. The extent of alkylation can often be controlled by the stoichiometry of the reactants. This reactivity allows for the introduction of diverse alkyl chains onto the molecule.
The nucleophilic amino group reacts readily with acylating agents to form stable amide derivatives. This is one of the most common and important reactions of primary amines.
Acylation: The reaction with acyl chlorides (R-COCl) or acid anhydrides ((RCO)₂O) in the presence of a base (like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct) yields the corresponding N-acyl derivative (amide). This transformation is often used to protect the amino group or to introduce new functional moieties into the molecule. nih.gov
Sulfonylation: In an analogous reaction, primary amines react with sulfonyl chlorides (R-SO₂Cl) to form sulfonamides. For example, reaction with benzenesulfonyl chloride would yield the corresponding N-benzenesulfonyl derivative.
These derivatization reactions are fundamental in modifying the properties of the parent molecule, enabling the synthesis of a wide array of compounds with potentially different biological or chemical characteristics.
Table 3: Common Derivatizations of the Amino Group
| Reaction Type | Reagent Class | Conditions | Product |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃), Solvent | Secondary/Tertiary Amine |
| N-Acylation | Acyl Chloride (R-COCl) | Base (e.g., Pyridine) | Amide |
| N-Acylation | Acid Anhydride ((RCO)₂O) | Base (e.g., Pyridine) | Amide |
| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., Pyridine) | Sulfonamide |
Transformations Involving the 4-Methoxy-phenyl Ring
Electrophilic Aromatic Substitution Studies on the Phenyl Ring
Given the dominant activating nature of the methoxy (B1213986) group, electrophilic substitution would be anticipated to occur at the positions ortho to the methoxy group. Potential electrophilic aromatic substitution reactions could include nitration, halogenation, and Friedel-Crafts reactions, though the conditions would need to be carefully selected to avoid side reactions with the amino and oxime functionalities.
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Major Product(s) |
|---|---|---|
| Nitration | NO₂+ | 2-Amino-1-(3-nitro-4-methoxy-phenyl)-ethanone oxime |
| Bromination | Br+ | 2-Amino-1-(3-bromo-4-methoxy-phenyl)-ethanone oxime |
Note: The data in this table is predictive and based on general principles of electrophilic aromatic substitution. Specific experimental verification for this compound is not available in the cited literature.
Modifications and Derivatizations of the Methoxy Substituent
The methoxy group on the phenyl ring represents a key site for synthetic modification, most notably through O-demethylation to yield the corresponding phenol (B47542). This transformation is significant as it opens pathways to a variety of derivatives through subsequent reactions at the newly formed hydroxyl group. While specific studies on the demethylation of this compound are not reported, several general methods are commonly employed for the cleavage of aryl methyl ethers. chem-station.com
These methods often require harsh conditions, and their compatibility with the α-amino oxime moiety would need to be experimentally determined. Reagents such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), and strong acids like hydrobromic acid (HBr) are known to be effective for this purpose. chem-station.com The reaction with BBr₃, for instance, proceeds via the formation of a Lewis acid-base complex, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com
Table 2: Common Reagents for O-Demethylation of Aryl Methyl Ethers
| Reagent | Typical Conditions | Potential Challenges |
|---|---|---|
| Boron Tribromide (BBr₃) | Low temperature (e.g., -78 °C to rt) in an inert solvent like CH₂Cl₂ | High reactivity, sensitivity to moisture, potential for side reactions with amino/oxime groups. chem-station.com |
| Aluminum Chloride (AlCl₃) | Heating in a solvent such as CH₂Cl₂ or acetonitrile | Strong Lewis acidity, may require elevated temperatures. chem-station.com |
| Hydrobromic Acid (HBr) | Refluxing in 47% aqueous HBr, often with acetic acid as a co-solvent | Strongly acidic and high-temperature conditions could lead to degradation. chem-station.com |
Cyclization and Heterocyclic Annulation Reactions Utilizing the Compound
The bifunctional nature of this compound, containing both an α-amino group and a ketoxime, makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems.
One of the primary potential cyclization pathways for α-amino ketones is their self-condensation to form 2,5-dihydropyrazines, which can subsequently be oxidized to the corresponding aromatic pyrazines. researchgate.net This dimerization is a common route for pyrazine (B50134) synthesis. In the case of an α-amino ketoxime, it is plausible that a similar dimerization could occur, potentially leading to a dihydropyrazine (B8608421) N-oxide intermediate that could be further transformed.
The general transformation involves the condensation of two molecules of the α-amino ketone. The amino group of one molecule reacts with the carbonyl group of a second molecule to form an imine, followed by an intramolecular cyclization and dehydration to yield the dihydropyrazine. Subsequent oxidation affords the stable pyrazine ring. researchgate.netnih.govyoutube.com
Table 3: Potential Heterocyclic Products from Cyclization Reactions
| Reactant(s) | Reaction Type | Potential Heterocyclic Product |
|---|---|---|
| Self-condensation (2 equivalents) | Dimerization, Cyclization, Oxidation | 2,5-Bis(4-methoxyphenyl)pyrazine |
While this reactivity is well-established for α-amino ketones, specific studies detailing the cyclization of this compound to form pyrazines or other heterocycles are not prominently featured in the surveyed literature. The presence of the oxime instead of a simple ketone may alter the reaction course or require modified conditions, for example, a reductive or hydrolytic step to unmask the ketone prior to cyclization.
Furthermore, other cyclization strategies could potentially involve the oxime functionality directly. For instance, anodic oxidative dearomatization has been used to convert 4-methoxybenzyl oximes into spiroisoxazolines, a reaction that involves cyclization between the oxime and the electron-rich phenyl ring. researchgate.net The applicability of such a reaction to the title compound, and how the α-amino group might influence its outcome, remains an area for further investigation.
Derivatization Strategies and Analogue Synthesis Based on 2 Amino 1 4 Methoxy Phenyl Ethanone Oxime
Design and Synthesis of Substituted Oxime Derivatives with Modified Oxime Groups
The hydroxyl group of the oxime functionality is a prime target for derivatization, allowing for the introduction of a wide array of substituents that can modulate the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. Common strategies for modifying the oxime group include O-alkylation and O-acylation.
O-alkylation introduces an ether linkage, which can be accomplished by reacting the oxime with various alkylating agents under basic conditions. The choice of base and solvent is crucial for achieving high yields. For instance, the use of alkali metal hydroxides or alkoxides in a suitable solvent can facilitate the deprotonation of the oxime hydroxyl group, forming a more nucleophilic oximate anion that readily reacts with organohalides. A study on tryptanthrin (B1681603) oximes demonstrated that base-mediated alkylation is an effective method for producing O-alkyl derivatives. nih.gov Another approach involves the use of phase-transfer catalysis to facilitate the reaction between the oximate and the alkylating agent.
O-acylation results in the formation of oxime esters. This can be achieved by reacting the oxime with acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. arpgweb.com A facile method for the esterification of ketoximes involves the use of N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of 4-(dimethylamino)pyridine (DMAP) as a catalyst at room temperature. organic-chemistry.org
The following table illustrates the types of substituted oxime derivatives that can be synthesized based on these general principles.
| Derivative Type | General Structure | R Group Examples | Synthetic Method |
| O-Alkyl Oximes | -CH₃, -C₂H₅, -CH₂Ph | Williamson ether synthesis (e.g., NaH, alkyl halide) | |
| O-Acyl Oximes | -C(O)CH₃, -C(O)Ph | Acylation (e.g., Acyl chloride, pyridine) | |
| O-Aryl Oximes | -Ph, -C₆H₄-NO₂ | Palladium-catalyzed O-arylation | |
| O-Sulfonyl Oximes | -SO₂CH₃, -SO₂Ph | Sulfonylation (e.g., Sulfonyl chloride, base) |
These modifications can significantly impact the biological activity of the parent compound. For example, in a study on tryptanthrin oxime derivatives, O-acylation led to increased cellular anti-inflammatory activity compared to the parent oxime, suggesting that the ester linkage might improve cellular uptake. nih.gov
Modifications of the Amino-Ethanone Backbone for Structural Diversity
The amino-ethanone backbone of 2-Amino-1-(4-methoxy-phenyl)-ethanone oxime offers several sites for modification to introduce structural diversity. The primary amino group and the α-carbon of the ethanone (B97240) moiety are key handles for derivatization.
The primary amino group can be readily acylated to form amides or undergo reductive amination with aldehydes and ketones to yield secondary and tertiary amines. It can also be a nucleophile in reactions with various electrophiles. For instance, the amino group can be converted into sulfonamides by reacting with sulfonyl chlorides. These modifications can alter the basicity and hydrogen-bonding capabilities of the molecule.
The α-carbon to the oxime group can potentially be functionalized, although this is more challenging. One approach could involve the Neber rearrangement of the corresponding O-sulfonyl oxime to yield an α-amino ketone, which could then be further modified. wikipedia.org However, this would alter the core structure significantly. A more direct approach could involve the alkylation of a protected precursor.
The following table provides examples of potential modifications to the amino-ethanone backbone.
| Modification Site | Derivative Type | General Structure | Potential Synthetic Route |
| Amino Group | N-Acyl Derivatives | Acylation with acyl chlorides or anhydrides | |
| Amino Group | N-Alkyl Derivatives | Reductive amination with aldehydes/ketones | |
| Amino Group | N-Sulfonyl Derivatives | Reaction with sulfonyl chlorides | |
| α-Carbon | α-Alkyl Derivatives | Alkylation of a suitable precursor |
Structural Variations on the 4-Methoxy-phenyl Moiety for Enhanced Biological Activity
Alterations to the 4-methoxy-phenyl ring are a common strategy to fine-tune the electronic and steric properties of the molecule, which can have a profound impact on its interaction with biological targets.
One of the most straightforward modifications is the demethylation of the methoxy (B1213986) group to yield the corresponding phenol (B47542). This introduces a hydroxyl group that can serve as a hydrogen bond donor and a handle for further derivatization, such as etherification or esterification, to introduce a variety of substituents.
Furthermore, electrophilic aromatic substitution reactions can be employed to introduce substituents at the ortho positions to the methoxy group (positions 3 and 5). The methoxy group is an activating, ortho-, para-directing group, which facilitates reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. Subsequent reduction of a nitro group to an amine, for example, provides another point for diversification.
The following table summarizes potential structural variations on the 4-methoxy-phenyl moiety.
| Modification Type | Potential Derivative Structure | Synthetic Strategy | Potential Impact on Activity |
| Demethylation | Cleavage of the methyl ether (e.g., with BBr₃) | Introduction of a hydrogen-bonding group | |
| Halogenation | Electrophilic halogenation (e.g., Br₂/FeBr₃) | Modulation of lipophilicity and electronic properties | |
| Nitration | Nitration (e.g., HNO₃/H₂SO₄) followed by reduction | Introduction of a versatile amino group for further derivatization | |
| Acylation | Friedel-Crafts acylation (e.g., Acyl chloride/AlCl₃) | Introduction of a keto group for further modification |
Stereoselective Synthesis of Chiral Analogues and Enantiomers
The carbon atom bearing the oxime and amino groups in derivatives of this compound can be a stereocenter, leading to the existence of enantiomers. The stereochemistry at this center can be critical for biological activity, as enantiomers often exhibit different pharmacological profiles. Therefore, stereoselective synthesis is a key aspect of developing analogues.
One approach to obtaining chiral analogues is through the asymmetric reduction of the oxime group. The use of chiral reducing agents, such as borane (B79455) complexes with chiral amino alcohols, has been shown to produce optically active amines from oxime ethers with varying degrees of enantioselectivity. rsc.org The stereochemical outcome of such reductions can be influenced by the steric bulk of the substituents on the oxime and the nature of the chiral catalyst.
Another strategy involves the use of chiral auxiliaries to direct the stereoselective alkylation or other modifications of a precursor molecule. For instance, highly enantioselective alkylation of protected glycine (B1666218) amides has been achieved using chiral phase-transfer catalysts. nih.gov This methodology could potentially be adapted for the asymmetric synthesis of α-amino ketoxime precursors.
Furthermore, chiral resolution of a racemic mixture of the final compound or a key intermediate can be employed to separate the enantiomers. This is often achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.
The table below outlines some strategies for the stereoselective synthesis of chiral analogues.
| Synthetic Approach | Description | Key Reagents/Conditions | Expected Outcome |
| Asymmetric Reduction | Reduction of the C=N bond of the oxime using a chiral reducing agent. | Chiral borane complexes (e.g., with (S)-prolinol) | Enantiomerically enriched primary amines |
| Chiral Auxiliary | Covalent attachment of a chiral molecule to a precursor to guide a stereoselective reaction. | Evans auxiliaries, chiral Schiff bases | Diastereoselective formation of a new stereocenter |
| Kinetic Resolution | Preferential reaction of one enantiomer in a racemic mixture with a chiral reagent. | Chiral catalysts, enzymes | Separation of enantiomers based on reaction rate |
| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. | Chiral HPLC column | Isolation of pure enantiomers |
Applications in Organic Synthesis
2-Amino-1-(4-methoxy-phenyl)-ethanone Oxime as a Versatile Synthetic Intermediate
This compound is a valuable building block in organic synthesis due to its unique structural features. The presence of an amino group, a phenyl ring activated by a methoxy (B1213986) group, and a reactive oxime moiety makes it a versatile precursor for a variety of organic molecules. Oximes, in general, are recognized for their stability compared to imines, particularly their greater resistance to hydrolysis, which is an advantageous property in multi-step syntheses.
The dual nucleophilic sites at the oxygen and nitrogen atoms of the oxime group, combined with an ambiphilic carbon, allow for divergent reactivity. The electron-donating methoxy group at the para position of the phenyl ring can influence the reactivity of the molecule in various transformations.
Precursor for the Synthesis of Diverse Nitrogen-Containing Compounds
The structure of this compound makes it an ideal starting material for the synthesis of various nitrogen-containing compounds, particularly heterocycles. Oximes are widely used in the preparation of five- and six-membered heterocyclic rings.
The oxime functionality can be converted into other nitrogen-containing groups. For instance, the reduction of oximes is a common method to produce amines. This reaction can be controlled to yield primary amines. Furthermore, the oxime nitrogen can be incorporated into heterocyclic structures through various cyclization strategies. The amino group on the ethyl chain provides another reactive site for annulation reactions, enabling the construction of more complex nitrogen-containing scaffolds.
Table 1: Examples of Nitrogen-Containing Compound Classes Synthesized from Oxime Precursors
| Compound Class | Synthetic Transformation of Oxime |
| Primary Amines | Reduction |
| Aziridines | Reaction with Grignard reagents |
| Pyrroles/Pyrrolidines | Knorr-type reductive condensation |
| Isoxazoles/Isoxazolines | [3+2] cycloaddition reactions |
| Pyridines/Quinolines | Various cyclization strategies |
| Oxazines | Cyclization reactions |
This table represents general transformations of oximes and is not specific to this compound.
Key Reagent in the Formation of Carbon-Nitrogen Bonds
The oxime group of this compound is intrinsically involved in the formation of new carbon-nitrogen bonds. Radical reactions involving oxime ethers are a notable example. Carbon-centered radicals can add to the carbon-nitrogen double bond of an oxime ether, leading to the formation of a new C-N bond and a more stable radical adduct stabilized by the adjacent oxygen atom.
This reactivity is harnessed in cyclization reactions to form highly substituted alkoxyamino cyclopentanes and cyclohexanes. The regioselectivity of these radical cyclizations typically favors the formation of five-membered rings over six-membered ones when both are possible.
Role in the Asymmetric Synthesis of Complex Molecules and as Chiral Auxiliaries
While specific applications of this compound in asymmetric synthesis are not extensively detailed in the provided research, the broader class of chiral oximes and their derivatives are utilized as chiral auxiliaries. A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.
In principle, if this compound were resolved into its enantiomers, it could serve as a chiral auxiliary. The chiral center, once established, could direct subsequent reactions, such as alkylations or aldol (B89426) additions, to proceed with high diastereoselectivity. After the desired stereocenter is created, the auxiliary can be removed. For example, chiral amino alcohols are used to prepare reagents for the asymmetric reduction of oxime ethers to optically active amines.
The development of enzymatic strategies has also become a major approach in asymmetric synthesis, providing routes to optically pure chiral compounds.
Development of Novel Synthetic Methodologies Leveraging the Oxime Functionality
The oxime functionality is a versatile platform for the development of new synthetic methods. The N-O bond within the oxime group can be readily cleaved under various conditions, including transition metal catalysis and photochemical methods, to generate reactive iminyl radicals.
These iminyl radicals can participate in a range of transformations, such as addition to alkenes to form functionalized imines. The reactivity of the oxime N-O bond makes it a focal point for developing novel cyclization and bond-forming reactions. For instance, iron-catalyzed nitrosation of olefins has been developed to produce oximes.
While specific novel methodologies developed using this compound are not prominently documented, its structure is amenable to such explorations. The combination of the oxime with the amino group and the activated phenyl ring offers multiple sites for derivatization and participation in novel catalytic cycles.
Advanced Research in Medicinal Chemistry and Biological Activity of 2 Amino 1 4 Methoxy Phenyl Ethanone Oxime and Its Derivatives
Antimicrobial Activity Investigations
The rising threat of antimicrobial resistance has spurred the investigation of new chemical entities with potential antibacterial and antifungal properties. Oxime derivatives have emerged as a promising class of compounds in this regard. nih.govmdpi.com
In Vitro Efficacy Against Specific Bacterial Strains
Research into the antimicrobial potential of 2-Amino-1-(4-methoxy-phenyl)-ethanone oxime and its analogs has focused on their efficacy against clinically relevant bacterial strains, such as Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). While specific minimum inhibitory concentration (MIC) values for the parent compound are not extensively reported in publicly available literature, studies on structurally related methoxy-amino chalcone (B49325) derivatives have shown activity against these bacteria. researchgate.net The general antimicrobial activity of various oxime derivatives has been documented, suggesting the potential of this chemical class. nih.gov
Interactive Data Table: Antimicrobial Activity of Related Oxime Derivatives
| Compound Class | Bacterial Strain | Activity | Reference |
| Methoxy-amino chalcones | Staphylococcus aureus | Active | researchgate.net |
| Methoxy-amino chalcones | Escherichia coli | Active | researchgate.net |
| General Oxime Derivatives | Various Bacteria | Documented Activity | nih.gov |
Structure-Activity Relationship (SAR) Analysis for Antimicrobial Potency
The antimicrobial efficacy of oxime derivatives is intrinsically linked to their structural features. Structure-activity relationship (SAR) studies aim to elucidate the molecular modifications that enhance potency. For derivatives of this compound, several factors are considered to play a crucial role. The presence of the methoxy (B1213986) group on the phenyl ring and the amino group can significantly influence the electronic and lipophilic properties of the molecule, which in turn affects its interaction with bacterial targets. nih.gov Modifications of the amino and oxime functionalities, as well as substitutions on the aromatic ring, are key areas of investigation to optimize antimicrobial activity. For instance, in related compound series, the introduction of specific substituents on the phenyl ring has been shown to modulate the antimicrobial spectrum and potency. nih.gov
Anti-inflammatory Properties and Mechanistic Elucidation
Chronic inflammation is implicated in a multitude of diseases, making the development of novel anti-inflammatory agents a critical research area. Oximes have demonstrated potential as anti-inflammatory agents, with some derivatives exhibiting potency comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Inhibition of Pro-inflammatory Cytokine Production
A key mechanism of anti-inflammatory action is the suppression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6). nih.govnih.gov Research on steroidal oximes has shown that the most active compounds can downregulate the expression of pro-inflammatory genes including TNF, COX-2, and IL-6. nih.gov While specific data on this compound is limited, the general class of oximes has been shown to inhibit the production of these critical inflammatory mediators. mdpi.com This inhibition is often linked to the modulation of inflammatory signaling pathways.
Kinase Inhibition Profiles Relevant to Inflammation (e.g., PI3K, JNK)
Many inflammatory processes are regulated by intracellular signaling cascades involving various kinases. Phosphatidylinositol 3-kinase (PI3K) and c-Jun N-terminal kinase (JNK) are two such kinases that play pivotal roles in inflammation. nih.gov Oximes have been identified as potent kinase inhibitors, targeting a wide array of over 40 different kinases. nih.gov The introduction of an oxime group into certain molecular scaffolds has been shown to enhance kinase inhibitory activity. nih.gov Specifically, oxime derivatives have been designed as inhibitors of both PI3K and JNK, suggesting that derivatives of this compound could potentially exert their anti-inflammatory effects through the modulation of these kinase pathways. nih.govnih.gov
Enzyme Inhibition Studies
The ability of a compound to selectively inhibit the activity of specific enzymes is a cornerstone of modern drug discovery. Oxime-containing compounds have been investigated as inhibitors of various enzymes implicated in disease pathogenesis. nih.gov
Interactive Data Table: Potential Enzyme Targets for Oxime Derivatives
| Enzyme Target | Therapeutic Relevance | Reference |
| Acetylcholinesterase (AChE) | Alzheimer's Disease, Organophosphate Poisoning | nih.govnih.gov |
| Cyclooxygenases (COX-1 & COX-2) | Inflammation, Pain | nih.govnih.gov |
| Phosphatidylinositol 3-kinase (PI3K) | Inflammation, Cancer | nih.govnih.gov |
| c-Jun N-terminal kinase (JNK) | Inflammation, Apoptosis | nih.gov |
| Human Neutrophil Elastase | Inflammatory Lung Diseases | mdpi.com |
| Proteinase 3 | Autoimmune Disorders | mdpi.com |
Investigation of Enzyme Mechanisms Affected by the Compound
Research into the enzymatic interactions of oxime derivatives has revealed their potential to modulate the activity of key metabolic enzymes. One such enzyme is the pyruvate (B1213749) dehydrogenase complex (PDHc), a critical component in cellular respiration that links glycolysis to the citric acid cycle. The PDHc is responsible for the oxidative decarboxylation of pyruvate to acetyl-CoA.
Studies on a series of oxime derivatives have demonstrated their inhibitory effects on the E. coli pyruvate dehydrogenase complex. The mechanism of inhibition is thought to involve the interaction of the oxime functionality with the enzyme's active site, potentially interfering with the binding of substrates or cofactors. The inhibitory potency of these derivatives varies, with IC50 values ranging from 6.1 to 75.5 µM, indicating that structural modifications can significantly influence their activity. This suggests that the specific arrangement of functional groups, such as the amino and methoxy moieties in this compound, could play a crucial role in its enzymatic interactions.
The regulation of the PDH complex is a finely tuned process involving phosphorylation by specific kinases (inactivating the complex) and dephosphorylation by phosphatases (activating the complex). youtube.com The activity of the PDH complex is also modulated by the products of its reaction, such as acetyl-CoA and NADH, through feedback inhibition. youtube.com
Development of Specific Enzyme Inhibitors (e.g., PDHc, COX-2)
The development of selective enzyme inhibitors is a cornerstone of modern drug discovery. While direct evidence for "this compound" as a specific inhibitor of PDHc or cyclooxygenase-2 (COX-2) is not yet available, research on related oxime-containing compounds suggests this as a promising avenue of investigation.
Pyruvate Dehydrogenase Complex (PDHc) Inhibitors: The findings that oxime derivatives can inhibit the E. coli PDHc provide a basis for designing more potent and selective inhibitors. The structural features of these compounds, including the oxime group, can be optimized to enhance their binding affinity and specificity for the enzyme.
Cyclooxygenase-2 (COX-2) Inhibitors: COX-2 is an enzyme responsible for inflammation and pain, and its selective inhibition is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.gov While many selective COX-2 inhibitors belong to other chemical classes, the anti-inflammatory properties observed in some oxime derivatives suggest a potential for COX-2 inhibition. nih.gov For instance, newer derivatives of oleanolic acid oxime have been shown to downregulate the expression of COX-2 in human hepatoma HepG2 cells by modulating NF-κB signaling. nih.gov This indicates that the oxime moiety can be incorporated into scaffolds that target the COX-2 enzyme. A series of novel 1,3,4-oxadiazole/oxime hybrids have also been reported to exhibit good COX-II inhibition with IC50 values in the low micromolar range. nih.gov
Inhibitory Activity of Structurally Related Oxime Derivatives
| Enzyme Target | Compound Class | Reported IC50 Values | Reference |
|---|---|---|---|
| E. coli Pyruvate Dehydrogenase Complex (PDHc) | Oxime Derivatives | 6.1 - 75.5 µM | - |
| Cyclooxygenase-2 (COX-2) | 1,3,4-Oxadiazole/Oxime Hybrids | 2.30 - 6.13 µM | nih.gov |
Cellular Studies and Exploration of Signaling Pathways
Cellular studies on oxime derivatives have begun to unravel their impact on critical signaling pathways, particularly those involved in oxidative stress and apoptosis.
Role in Modulating Oxidative Stress Pathways
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in a variety of diseases. mdpi.com Some oxime derivatives have been shown to modulate oxidative stress pathways.
A study on a novel oxime-containing derivative, 2-((2,4,5-trifluorobenzyl)oxy)benzaldehyde oxime (TFOBO), revealed its ability to significantly increase ROS levels in myeloid leukemic cells. nih.gov This increase in ROS was linked to the regulation of NADPH oxidase activity. nih.gov The generation of ROS by NADPH oxidase is a known mechanism for inducing apoptosis in cancer cells. nih.gov This suggests that certain oxime derivatives can act as pro-oxidants in a cellular context, a property that can be harnessed for therapeutic purposes, particularly in cancer treatment.
Impact on Apoptosis Mechanisms
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Several studies have highlighted the potential of oxime derivatives to induce apoptosis in cancer cells.
The aforementioned study on TFOBO demonstrated that this oxime derivative promotes apoptosis in myeloid leukemic cells. nih.gov The apoptotic process was characterized by nuclear condensation, DNA fragmentation, and an increase in the Bax/Bcl2 ratio, which are classic indicators of apoptosis. nih.gov Furthermore, TFOBO was found to activate caspase-9 and caspase-3/7 and decrease the mitochondrial membrane potential, indicating the involvement of the intrinsic apoptotic pathway. nih.gov
Structurally related aminophenoxazinones, such as 2-aminophenoxazine-3-one (Phx-3) and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one (Phx-1), have also been shown to induce apoptosis in various cancer cell lines. nih.govnih.gov These compounds can inhibit cell growth and trigger apoptosis, suggesting that the aminophenolic scaffold, which is present in "this compound," may contribute to pro-apoptotic activity. nih.govnih.gov
Apoptotic Effects of the Oxime Derivative TFOBO in Myeloid Leukemic Cells
| Apoptotic Marker | Effect of TFOBO Treatment | Reference |
|---|---|---|
| Reactive Oxygen Species (ROS) Levels | Increased | nih.gov |
| Nuclear Condensation and DNA Fragmentation | Observed | nih.gov |
| Bax/Bcl2 Ratio | Increased | nih.gov |
| Caspase-9 and Caspase-3/7 Activity | Increased | nih.gov |
| Mitochondrial Membrane Potential | Decreased | nih.gov |
Interaction with Specific Cellular Receptors and Targets
The specific cellular receptors and targets of "this compound" have not been elucidated. However, the diverse biological activities of related oxime compounds suggest interactions with multiple cellular components. The ability of some oximes to inhibit kinases points to their potential to interact with the ATP-binding sites of these enzymes. Furthermore, the modulation of NADPH oxidase activity by TFOBO suggests a potential interaction with this enzyme complex. nih.gov The structural features of the methoxy-phenyl group may also influence interactions with specific receptors, as this moiety is known to play a role in the binding of various ligands to their targets. nih.gov
Anticancer Potential and Associated Molecular Mechanisms
The anticancer potential of oxime derivatives is an area of active research, with several studies demonstrating their ability to inhibit cancer cell growth and induce cell death. The molecular mechanisms underlying these effects are often multifaceted, involving the modulation of various signaling pathways.
As discussed, the oxime derivative TFOBO exhibits anticancer activity in myeloid leukemia by inducing ROS-mediated apoptosis. nih.gov This highlights a key mechanism by which oxime-containing compounds can exert their cytotoxic effects on cancer cells.
Furthermore, aminophenoxazinones, which share the aminophenolic structural motif with "this compound," have demonstrated significant anticancer properties. encyclopedia.pubresearchgate.net These compounds are known to inhibit the growth of various cancer cell lines and induce apoptosis. nih.govnih.gov The proposed mechanisms for some of these compounds involve their ability to act as DNA exchangers, suggesting a direct interaction with genetic material. encyclopedia.pub
The anticancer activity of these related compounds underscores the potential of "this compound" and its derivatives as a scaffold for the development of new anticancer agents. Future research should focus on elucidating the specific molecular targets and mechanisms of action of this particular compound to fully realize its therapeutic potential.
Kinase Inhibition in Various Cancer Cell Lines
Oxime derivatives have emerged as a promising class of kinase inhibitors, a crucial area of focus in cancer therapy. mdpi.com Kinases are key regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The introduction of an oxime group into a chemical structure can significantly enhance its biological activity, including its ability to inhibit kinases. mdpi.com While specific kinase inhibition data for this compound is not extensively documented in publicly available research, studies on related oxime-containing compounds have demonstrated potent inhibitory effects on a variety of kinases implicated in cancer progression.
Research has shown that certain oxime derivatives can inhibit over 40 different kinases, including cyclin-dependent kinases (CDKs), Aurora kinases, and various receptor and non-receptor tyrosine kinases. mdpi.com For instance, pyrimidine-based derivatives have been designed to inhibit Aurora A kinase, leading to a reduction in the levels of oncoproteins like cMYC and MYCN. nih.gov One such derivative demonstrated a potent growth inhibition with an IC₅₀ value of 3.36 nM against the NCI-H524 small-cell lung cancer cell line, which has high cMYC expression. nih.gov
The inhibitory potential of these compounds stems from the unique chemical properties of the oxime group, which includes two hydrogen bond acceptors (nitrogen and oxygen atoms) and one hydrogen bond donor (the OH group). This configuration allows for distinct interactions with the binding sites of kinases compared to their carbonyl precursors. mdpi.com The development of selective kinase inhibitors is a critical goal in cancer therapy to minimize off-target effects and associated toxicities. biorxiv.org
| Cancer Cell Line | Target Oncoprotein | IC₅₀ (nM) |
|---|---|---|
| NCI-H524 (SCLC) | cMYC | 3.36 |
| Other cMYC-amplified SCLC cells | cMYC | < 200 |
| NCI-H526 (SCLC) | MYCN | < 100 |
| NCI-H209 (SCLC) | MYCL | < 100 |
Antiproliferative and Cytotoxic Effects on Cancer Cells
Derivatives of this compound have demonstrated significant antiproliferative and cytotoxic activities against a range of cancer cell lines. The incorporation of the oxime functional group is often associated with enhanced potency. mdpi.com
For example, a series of 4-anilinoquinolinylchalcone derivatives were synthesized and evaluated for their effects on human cancer cells. One derivative, (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one, exhibited potent cytotoxicity against the MDA-MB-231 breast cancer cell line with an IC₅₀ value of 0.11 μM. nih.gov In another study, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were synthesized and tested against breast cancer cell lines. One of these compounds showed a significant antiproliferative effect on the MCF-7 cell line with an IC₅₀ of 0.013 μM. nih.gov
The cytotoxic effects of these compounds are often selective towards cancer cells, with lower toxicity observed in normal cell lines. For instance, two novel compounds showed significant cytotoxicity against the highly aggressive breast cancer cell line HTB-26, the pancreatic cancer cell line PC-3, and the hepatocellular carcinoma cell line HepG2, with IC₅₀ values ranging between 10 and 50 µM, while being less active against normal intestinal epithelial cells. researchgate.net
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one | MDA-MB-231 (Breast) | 0.11 | nih.gov |
| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate derivative | MCF-7 (Breast) | 0.013 | nih.gov |
| Novel Quercetin-Oleanolic Acid Hybrid 1 | HTB-26 (Breast) | ~20 | researchgate.net |
| PC-3 (Pancreatic) | ~30 | ||
| HepG2 (Hepatocellular) | ~40 |
Induction of Apoptosis and Modulation of Cell Cycle Progression
A key mechanism through which oxime derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death) and the modulation of the cell cycle. nih.govnih.gov
Research on a 2,4-dinitrobenzenesulfonamide (B1250028) derivative in acute leukemia cells demonstrated its ability to induce apoptosis and cause cell cycle arrest. ualberta.ca In K562 cells, the compound led to G2/M phase arrest and activated both extrinsic and intrinsic apoptotic pathways. In Jurkat cells, it caused G0/G1 phase blockade and involved the intrinsic apoptotic pathway. ualberta.ca Similarly, a methanolic leaf extract of Marsypopetalum modestum, which contains quercetin (B1663063) (a compound with a similar phenyl structure), was found to arrest the cell cycle and increase the percentage of cells in the SubG1 phase, indicative of apoptosis. researchgate.net
The process of apoptosis induction by these compounds often involves the modulation of key regulatory proteins. For example, the inhibition of the epidermal growth factor receptor (EGFR) by the inhibitor CP-358,774, which shares structural similarities with the compounds discussed, triggers apoptosis and blocks cell cycle progression at the G1 phase. nih.gov This is accompanied by an accumulation of the underphosphorylated form of the retinoblastoma protein and an increase in p27KIP1. nih.gov Furthermore, studies on tamoxifen (B1202) and curcumin, when delivered via niosomes to MCF-7 breast cancer cells, showed an increase in the expression of pro-apoptotic genes like p53 and bax, and a decrease in the anti-apoptotic gene bcl2, leading to a significant increase in apoptotic cells. nih.gov
| Cell Line | Effect on Cell Cycle |
|---|---|
| K562 | Arrest at G2/M phase |
| Jurkat | Blockade at G0/G1 phase |
Anticonvulsant Activity and Relevance in Neurological Research
Derivatives of this compound have shown promise as anticonvulsant agents in preclinical studies. The search for novel antiepileptic drugs is driven by the need for more effective treatments with fewer side effects. nih.gov
In studies using the maximal electroshock seizure (MES) model in mice, a common screening method for anticonvulsant drugs, various derivatives have demonstrated significant activity. For instance, a series of isatin-based derivatives showed favorable protection in both MES and pentylenetetrazole (PTZ) induced seizure models. nih.gov Specifically, methoxylated derivatives exhibited significant anti-seizure activity in the MES model. nih.gov
Another study on 2,4(1H)-diarylimidazoles identified four compounds with anticonvulsant activity in the MES model, with ED₅₀ values ranging from 46.8 mg/kg to 136.7 mg/kg. nih.gov The protective indices (PI = TD₅₀/ED₅₀), a measure of the margin of safety, for these compounds were favorable, ranging from 2.1 to greater than 3.6. nih.gov Furthermore, a study on 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one acetamides identified a lead compound with an ED₅₀ of 28.5 mg/kg in the MES test. japsonline.com
| Compound Class | Active Compound Example | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |
|---|---|---|---|---|
| 2,4(1H)-Diarylimidazoles | Compound 13 | 46.8 | > 3.6 | nih.gov |
| Compound 10 | 61.7 | 2.1 | ||
| 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one acetamides | Compound 5.5 | 28.5 | 14.0 | japsonline.com |
Applications in Coordination Chemistry and Materials Science
The oxime and amino functional groups present in this compound make it a versatile ligand in coordination chemistry. Oxime-type compounds are well-established as chelating ligands capable of forming stable complexes with a variety of metal ions. nih.gov This property is fundamental to their application in analytical chemistry, extraction metallurgy, and the synthesis of novel materials. nih.govmdpi.com
The oxime moiety can act as both a hydrogen bond donor and acceptor, contributing to the formation of supramolecular structures through intermolecular hydrogen bonding. nih.govresearchgate.net This is a key aspect in the design of crystal structures and materials with specific properties. For example, in the crystal structure of (E)-1-(4-Aminophenyl)ethanone oxime, intermolecular O—H⋯N and N—H⋯O hydrogen bonds link the molecules to form a three-dimensional network. nih.gov
The coordination of oximes to metal centers can also alter their reactivity, leading to novel chemical transformations. mdpi.com This has implications for catalysis and the synthesis of new functional materials. The study of metal complexes with oxime-containing ligands continues to be an active area of research, exploring their potential in areas such as molecular magnetism and bioinorganic chemistry. mdpi.com While specific applications of this compound in materials science are not widely detailed, its structural features suggest its potential as a building block for coordination polymers and functional materials.
Computational and Theoretical Investigations of 2 Amino 1 4 Methoxy Phenyl Ethanone Oxime
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Among these, molecular docking is a key method for predicting how a small molecule (ligand), such as an oxime derivative, might bind to a macromolecular target, typically a protein or receptor.
Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity. A lower docking score generally indicates a more favorable binding interaction.
While specific docking studies for 2-Amino-1-(4-methoxy-phenyl)-ethanone oxime were not identified, research on other novel oxime derivatives demonstrates the utility of this approach. For instance, docking studies on new estrone (B1671321) oxime derivatives were conducted to explore their potential antitumor mechanisms by evaluating their interactions with targets like estrogen receptor α and β-tubulin mdpi.com. Similarly, studies on 3-phenyl-β-alanine-based oxadiazole analogues used molecular docking to predict binding modes at the active site of carbonic anhydrase II, identifying key hydrogen bonding interactions with residues such as Thr199, Thr200, and Gln92 nih.gov. These studies underscore how docking can reveal crucial interactions, such as hydrogen bonds and ionic interactions, that stabilize the ligand-receptor complex, thereby guiding the design of more potent and selective molecules nih.gov.
The binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), provides a quantitative estimate of the strength of the interaction. This value is critical in the early stages of drug discovery for ranking potential lead compounds before undertaking more resource-intensive experimental assays.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The various conformations of a molecule can have different energy levels, and understanding the most stable (lowest energy) conformations is crucial as it often dictates how the molecule interacts with its environment and biological targets. For oximes, which can exist as E and Z geometric isomers, computational methods can calculate the relative stabilities of these forms misuratau.edu.lynih.gov. For example, energy minimization calculations for acetophenone (B1666503) oxime using the MM2 method showed the E-isomer to be more stable than the Z-isomer misuratau.edu.ly.
Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the motion of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can reveal information about the conformational flexibility of a molecule and the stability of its interactions with a receptor. These simulations are essential for refining the static snapshots provided by docking studies, showing how the ligand and receptor adapt to each other's presence over a period of nanoseconds or longer mdpi.comnih.gov. Reactive quantum-mechanical molecular dynamics (QMD) can even be used to model chemical reactions, providing detailed insights into catalytic mechanisms at an atomic level chemrxiv.orgchemrxiv.org.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules with high accuracy chemrxiv.orgnih.gov.
Methods like Density Functional Theory (DFT) are used to investigate the electronic properties of molecules. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to be reactive.
For oxime-containing compounds, these calculations can help understand their reactivity in various chemical transformations mdpi.com. For example, DFT studies on a chromene derivative provided insights into its adsorption mechanism on a steel surface by analyzing its electronic properties nih.gov. Such calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule and identify regions susceptible to electrophilic or nucleophilic attack. This information is invaluable for predicting how a molecule like this compound might interact with other molecules or participate in chemical reactions.
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental results to confirm molecular structures. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and theoretical calculations can predict the chemical shifts of atoms like ¹³C and ¹H.
Studies on acetophenone oxime, a parent compound to the title molecule, have successfully combined solid-state NMR spectroscopy with theoretical calculations to investigate its chemical transformations researchgate.netrsc.org. This combined approach allows for the confident identification of species present during a reaction. Furthermore, theoretical predictions of NMR shielding constants, when properly scaled, can show excellent correlation with experimental chemical shifts, aiding in the assignment of complex spectra and the determination of molecular conformation and configuration nih.govresearchgate.net. For instance, a protocol using quantum mechanics can be employed to calculate the ¹H and ¹³C NMR chemical shifts for complex molecules like folate, demonstrating the power of these predictive methods nih.gov.
| Spectroscopic Data Type | Information Provided | Relevance of Theoretical Calculation |
| ¹H NMR | Provides information on the proton environment and connectivity. | Predicts chemical shifts and coupling constants to aid in spectral assignment. |
| ¹³C NMR | Reveals the carbon skeleton of the molecule. | Helps assign carbon signals and determine stereochemistry (E/Z isomerism) researchgate.net. |
| IR Spectroscopy | Identifies functional groups based on vibrational frequencies. | Calculates vibrational modes to help assign experimental bands (e.g., C=N, N-O, O-H stretches) wikipedia.org. |
| UV-Vis Spectroscopy | Provides information on electronic transitions. | Predicts excitation energies and absorption wavelengths. |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling for Biological Insights
QSAR and SAR are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity mdpi.com. SAR describes how changes in the structure of a molecule affect its activity in a qualitative sense, while QSAR aims to create a quantitative model.
These models are built by calculating a set of molecular descriptors for each compound in a series and then using statistical methods to correlate these descriptors with their measured biological activity. Descriptors can encode various molecular properties, including electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) characteristics dovepress.com.
While no specific QSAR models for this compound have been reported, numerous studies on other oxime derivatives highlight the approach.
Insecticidal Activity : QSAR studies on oxime derivatives of podophyllotoxin (B1678966) and obacunone (B191991) have been performed to understand their insecticidal properties. These models identified key descriptors, such as steric and RDF (Radial Distribution Function) descriptors, that influence activity, allowing for the design of new compounds with potentially enhanced potency acs.orgbohrium.comdntb.gov.ua.
Anticancer Activity : A QSAR study on sulfur-containing shikonin (B1681659) oxime derivatives investigated their cytotoxicity against several cancer cell lines. The resulting models showed that properties like lipophilicity, surface area, and volume were crucial for predicting activity, providing a framework for designing new multi-cancer drug candidates nih.gov.
A typical QSAR model can be represented by a linear equation, as shown in a study on xanthone (B1684191) derivatives dovepress.com: log 1/IC₅₀ = -8.124 qC1 -35.088 qC2 -6.008 qC3 + 1.831 µ + 0.540 logP -9.115
In this example, the biological activity (log 1/IC₅₀) is predicted based on the net atomic charges on specific carbon atoms (qC1, qC2, qC3), the dipole moment (µ), and the lipophilicity (logP). The statistical quality of such a model is assessed by parameters like the correlation coefficient (r), which indicates how well the model fits the data dovepress.com. By understanding which structural features enhance or diminish activity, QSAR and SAR provide a rational basis for the targeted synthesis of more effective molecules mdpi.comnih.gov.
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Pathways
The conventional synthesis of oximes typically involves the reaction of a corresponding ketone or aldehyde with hydroxylamine (B1172632) or its salts. nih.gov For 2-Amino-1-(4-methoxy-phenyl)-ethanone oxime, this would traditionally involve the oximation of 2-Amino-1-(4-methoxy-phenyl)-ethanone. Future research should prioritize the development of more environmentally friendly and efficient synthetic methods.
Key areas for exploration include:
Catalytic Systems: Investigating novel catalysts, such as iron-based systems that have been used for the nitrosation of styrenes to afford oximes, could lead to milder reaction conditions and higher yields. researchgate.net
Green Solvents: Moving away from traditional organic solvents to greener alternatives like water, ethanol (B145695), or supercritical fluids would significantly reduce the environmental impact of the synthesis.
Flow Chemistry: Implementing continuous flow synthesis processes can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processes.
Alternative Starting Materials: Exploring synthetic routes from different, readily available precursors could provide more economical and sustainable options.
Table 1: Comparison of Potential Synthetic Approaches
| Synthetic Strategy | Traditional Method | Potential Sustainable Alternative | Key Advantages of Alternative |
|---|---|---|---|
| Reaction Type | Oximation of a ketone with hydroxylamine salt. | Catalytic oximation or flow-based synthesis. | Higher efficiency, lower energy consumption, improved safety. |
| Solvents | Methanol or other organic solvents. nih.gov | Water, ethanol, or solvent-free conditions. | Reduced environmental impact and toxicity. |
| Reagents | Stoichiometric amounts of reagents, potentially generating waste. | Use of recyclable catalysts, improved atom economy. | Lower waste generation, cost-effectiveness. |
Development of Advanced Derivatization Strategies for Targeted Applications
The core structure of this compound is an ideal template for derivatization. The presence of the amino group, the aromatic ring, and the oxime moiety allows for a wide range of chemical modifications to tune its properties for specific applications. Research has shown that substitutions on the aromatic ring of similar compounds can enhance antibacterial activity.
Future derivatization strategies could focus on:
Amino Group Modification: The primary amino group can be acylated, alkylated, or used to form Schiff bases, creating a library of new compounds. For instance, reacting it with various aldehydes could produce novel oxime-type compounds with potentially enhanced biological or material properties, similar to syntheses starting from 4-aminophenylethanone oxime. nih.govnih.gov
Aromatic Ring Substitution: Introducing different functional groups (e.g., halogens, nitro groups) onto the phenyl ring can modulate the electronic properties and lipophilicity of the molecule, which could influence its interaction with biological targets.
Oxime Group Etherification: The oxime's hydroxyl group can be converted into various ethers, a strategy known to produce compounds with antifungal and antidepressant activities in other molecular scaffolds. mdpi.com
Table 2: Potential Derivatization Sites and Targeted Applications
| Derivatization Site | Potential Modification | Targeted Application | Rationale |
|---|---|---|---|
| Amino Group (-NH2) | Formation of amides, sulfonamides, Schiff bases. | Antimicrobial, Anticancer Agents. | Introduces new hydrogen bonding capabilities and steric bulk to interact with specific enzyme active sites. |
| Phenyl Ring | Halogenation, Nitration, Alkylation. | Modulating Pharmacokinetics. | Alters lipophilicity and electronic properties, affecting absorption, distribution, metabolism, and excretion (ADME). |
| Oxime Group (-NOH) | O-alkylation, O-acylation to form ethers/esters. | Coordination Chemistry, Kinase Inhibitors. nih.gov | Modifies metal-coordinating ability and interaction with ATP-binding sites in kinases. nih.gov |
In-depth Mechanistic Elucidation of Observed Biological Activities
While oximes are known to possess a wide range of biological activities, including anti-inflammatory and antimicrobial properties, the specific mechanisms of action for this compound are not fully understood. nih.gov The oxime moiety is a key functional group, capable of donating and accepting hydrogen bonds and interacting with metal ions, which may be central to its biological effects. nih.govnih.gov
Future research should aim to:
Identify Molecular Targets: Utilize techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the specific proteins or enzymes that the compound interacts with. Oximes have been identified as inhibitors of various kinases, and this is a promising area of investigation. nih.gov
Analyze Cellular Pathways: Employ transcriptomics (RNA-seq) and metabolomics to understand how the compound affects cellular signaling pathways, such as those related to inflammation, apoptosis, and oxidative stress.
Investigate Metal Ion Chelation: The ability of the oxime group to form stable complexes with metal ions is a known characteristic. researchgate.net Studies should explore how this chelation affects the function of metalloenzymes or influences metal homeostasis within biological systems.
Integration of Advanced Computational Methods with Experimental Research
Computational chemistry offers powerful tools to accelerate the research and development process. By integrating computational methods with experimental work, researchers can gain deeper insights into the behavior of this compound and its derivatives, saving time and resources.
Key computational approaches include:
Molecular Docking: Predicting how the compound and its derivatives bind to the active sites of specific biological targets, such as kinases or bacterial enzymes. This can help prioritize which derivatives to synthesize and test.
Quantum Mechanics (QM): Calculating the electronic properties, reactivity, and spectral characteristics of the molecule to better understand its chemical behavior and reaction mechanisms.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound when interacting with a biological target or a material matrix over time. This can provide insights into the stability of the complex and the key interactions that govern its formation.
Table 3: Application of Computational Methods
| Computational Method | Research Question | Expected Outcome |
|---|---|---|
| Molecular Docking | Which kinases are potential targets for this compound? | A ranked list of potential protein targets based on binding affinity scores. |
| Quantum Mechanics (DFT) | What is the most likely site for electrophilic or nucleophilic attack? | Reactivity maps and calculated energy barriers for proposed reactions. |
| Molecular Dynamics | How stable is the compound within a specific enzyme's active site? | Information on binding stability, conformational changes, and key intermolecular interactions over time. |
Potential in the Development of New Functional Materials
The structural features of this compound make it an attractive building block for functional materials. Oxime-type compounds are recognized as important ligands in modern coordination chemistry and can be used to construct supramolecular architectures. nih.govresearchgate.net
Future research in materials science could explore:
Coordination Polymers and MOFs: Using the compound as an organic linker to synthesize metal-organic frameworks (MOFs) or coordination polymers. The amino and oxime groups provide multiple coordination sites for binding to metal ions. These materials could have applications in gas storage, catalysis, or chemical sensing.
Supramolecular Gels: Exploring the ability of the molecule to form self-assembled structures, such as supramolecular gels, through hydrogen bonding and other non-covalent interactions. The oxime moiety can both donate and accept hydrogen bonds, making it an excellent component for building such structures. nih.gov
Sensors: Developing chemosensors based on derivatives of the compound. The coordination with specific metal ions could lead to a change in optical properties (color or fluorescence), allowing for the detection of trace amounts of these ions.
Q & A
Q. What are the established synthetic routes for 2-Amino-1-(4-methoxy-phenyl)-ethanone oxime, and how can reaction conditions be optimized for reproducibility?
Methodological Answer: The compound can be synthesized via a multi-step pathway:
Precursor Preparation : Start with 4-methoxyacetophenone (CAS 100-06-1, ), which undergoes azidation to form 2-azido-1-(4-methoxyphenyl)ethanone (77) using NaN₃ and a reducing agent (e.g., Staudinger reaction) .
Reductive Amination : Reduce the azide to an amine using catalytic hydrogenation (H₂/Pd-C) to yield (±)-2-amino-1-(4-methoxyphenyl)ethanol (78) .
Oxime Formation : React the intermediate with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux (333–338 K for 24 h) .
Optimization Tips :
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
- Purify via recrystallization from ethanol (yield ~68.9%) and confirm purity by elemental analysis (C, H, N) .
Q. How can structural characterization of this oxime be performed to confirm its tautomeric form and stereochemistry?
Methodological Answer:
- X-ray Crystallography : Use SHELX-97 or OLEX2 for single-crystal structure determination. For example, a similar oxime derivative (1-(4-aminophenyl)ethanone O-methyl oxime) was analyzed using SHELXS97 for structure solution and SHELXL97 for refinement (R factor = 0.068) .
- NMR Spectroscopy : Detect intramolecular hydrogen bonds (e.g., O–H···N) and tautomerism (E/Z oxime forms) via ¹H/¹³C NMR. For example, used NMR to confirm E→Z oxime regrouping in acetic acid.
- Elemental Analysis : Validate empirical formula (e.g., C₉H₁₂N₂O₂) with <0.3% deviation .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group position) influence biological activity, and what contradictions exist in structure-activity relationship (SAR) data?
Methodological Answer:
- SAR Insights : Substituent position significantly impacts activity. For example, 2-amino-1-(3-(4-fluorophenyl)amino)-2-(4-methoxyphenyl)-imidazopyrazin-7-yl)ethanone () showed anti-malarial IC₅₀ values of 2270 nM (3D7 strain) vs. 10 nM for a 3-fluorophenyl analog.
- Contradictions : Methoxy groups may enhance solubility but reduce target binding affinity compared to electron-withdrawing substituents (e.g., –F). Resolve discrepancies by:
- Performing dose-response assays across multiple cell lines.
- Conducting molecular docking studies to compare binding modes.
Q. What analytical challenges arise in detecting tautomeric or isomeric forms of this oxime, and how can they be addressed?
Methodological Answer:
- Challenges : Oximes exhibit E/Z isomerism and tautomerism (e.g., keto-oxime ↔ nitroso forms). observed E→Z regrouping in acidic conditions via NMR.
- Solutions :
- Use variable-temperature NMR to study dynamic equilibria.
- Employ X-ray photocrystallography to trap metastable tautomers.
- Apply HPLC-MS with chiral columns to separate enantiomers (if applicable).
Q. How can crystallographic data resolve contradictions in reported melting points or solubility profiles?
Methodological Answer:
Q. What computational methods are suitable for predicting the reactivity of this oxime in complex reactions (e.g., cycloadditions or coordination chemistry)?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic attack sites (e.g., oxime –NH₂ group).
- QSAR Modeling : Train artificial neural networks (ANNs) using anti-malarial IC₅₀ data () to correlate substituent effects with activity.
- Molecular Dynamics : Simulate solvent interactions (e.g., ethanol vs. DMSO) to guide reaction solvent selection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
